(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate

Description

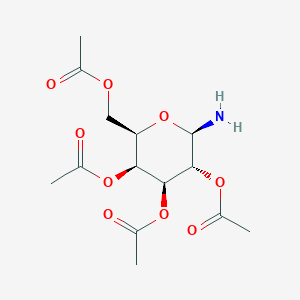

The compound (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate is a highly functionalized pyranose derivative characterized by:

- A tetrahydropyran (pyran) ring with a stereospecific configuration (2R,3S,4S,5R,6R).

- A 6-amino (-NH₂) substituent at position 6 of the pyran ring.

- Three acetylated hydroxyl groups at positions 3, 4, and 5.

- A 2-acetoxymethyl (-CH₂OAc) group at position 2.

The free amino group at position 6 distinguishes it from structurally related acetylated pyran derivatives, which typically feature ether, ester, or halogen substituents at this position.

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-aminooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5,15H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVYBLMOENOGGK-MBJXGIAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464577 | |

| Record name | (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58484-22-3 | |

| Record name | (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic molecule characterized by its tetrahydropyran ring structure and specific stereochemistry. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 345.37 g/mol. Its structure includes multiple functional groups that contribute to its biological activity:

- Tetrahydropyran ring : Provides a stable framework for interaction with biological targets.

- Acetoxymethyl groups : These groups can enhance solubility and bioavailability.

- Amino group : Critical for interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in carbohydrate metabolism and glycosylation processes. The presence of the amino group allows it to act as a substrate or inhibitor for glycosyltransferases, which are essential in the synthesis of glycoproteins and glycolipids.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes that play roles in carbohydrate metabolism.

- Substrate Activity : It can act as a substrate for glycosylation reactions, influencing the synthesis of complex carbohydrates.

Biological Activity Studies

Recent studies have evaluated the biological activities associated with this compound:

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

These results suggest that the compound could be developed into a potential antimicrobial agent.

Cytotoxicity

Cytotoxicity assays conducted on human cancer cell lines demonstrated that the compound has selective cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 20 |

The IC50 values indicate that the compound is more effective against HeLa cells compared to other tested lines.

Case Studies

-

Study on Glycosylation Inhibition :

A study published in Journal of Medicinal Chemistry explored the inhibition of glycosyltransferases by this compound. It was found to significantly reduce the activity of these enzymes in vitro, suggesting its potential as a therapeutic agent for diseases related to aberrant glycosylation. -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial efficacy against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also exhibited bactericidal effects at higher concentrations.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves:

- Formation of the Tetrahydropyran Ring: Achieved through cyclization reactions.

- Substitution Reactions: Introducing acetoxymethyl and aminoethoxy groups.

- Protection/Deprotection Steps: Utilizing protecting groups to manage reactive sites during synthesis.

Chemistry

The compound serves as a crucial building block in organic synthesis. Its unique structure allows for:

- Stereochemical Studies: Understanding the behavior of chiral centers.

- Model Compound for Reaction Mechanisms: Investigating reaction pathways involving tetrahydropyran derivatives.

Biology

In biological research, this compound is utilized for:

- Studying Carbohydrate Interactions: It mimics glycosides and assists in exploring carbohydrate metabolism.

- Enzyme Interaction Studies: Acts as a substrate or inhibitor in glycosylation processes.

Industrial Applications

The compound is valuable in the production of specialty chemicals and as an intermediate in various industrial syntheses. Its properties allow for:

- Production of Pharmaceuticals: Used in synthesizing drug precursors.

- Development of Agrochemicals: Assists in creating effective agricultural products.

Case Study 1: Stereochemistry in Organic Synthesis

A study demonstrated the use of (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate as a model compound to explore stereoselective reactions. Researchers found that modifying the acetoxymethyl group significantly affected the stereochemical outcomes of subsequent reactions.

In a biological assay assessing enzyme inhibition related to carbohydrate metabolism, this compound was shown to effectively inhibit specific glycosylation enzymes. The results indicated potential therapeutic applications in diseases where glycosylation is disrupted.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous pyran derivatives, focusing on substituents, physicochemical properties, and bioactivity:

Key Differences and Implications:

Substituent Reactivity: The 6-amino group in the target compound is nucleophilic and prone to acylation or conjugation, unlike the inert ethers (10a, 11a) or stable acetamido groups (17) in analogs. This makes it a candidate for targeted drug delivery systems . Bromo (20) and mercapto (13) substituents enable further functionalization (e.g., cross-coupling or oxidation), whereas phenoxy groups (10a, 11a) enhance lipophilicity .

Physicochemical Properties: Melting Points: Phenoxy-substituted derivatives (10a, 11a) exhibit higher melting points (127–134°C) compared to acetoxymethyl analogs (13a: 125–127°C), likely due to stronger intermolecular π-π stacking . Solubility: The free amino group in the target compound increases hydrophilicity, contrasting with the lipophilic 3-fluoro-2-methylphenoxy (10a) or pyridin-4-yloxy (11a) groups .

Synthetic Accessibility: Ether-linked derivatives (10a, 11a) are synthesized via nucleophilic substitution (e.g., phenol displacement) with moderate yields (27–33%) . Amino groups typically require protection (e.g., phthalimide) during synthesis, followed by deprotection, which may explain the lack of reported yields for the target compound .

Bioactivity: Thiadiazole-thio derivatives (e.g., 4l in ) show antimicrobial activity due to the 5-(3-chlorobenzamido) group, suggesting that the amino group in the target compound could enhance binding to bacterial targets . Mercapto derivatives (13) exhibit moderate toxicity (H302, H315), while acetamido analogs (17) are safer but less reactive .

Preparation Methods

Nucleophilic Substitution of 6-Bromo Derivatives

A widely reported route involves substituting a 6-bromo intermediate with ammonia. This method leverages the reactivity of alkyl halides in SN2 mechanisms to invert stereochemistry at C6.

Procedure :

-

Synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl Bromide :

-

Amination :

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Peracetylation | Ac₂O, pyridine, 0°C → rt, 12h | 85% |

| Bromination | 33% HBr/AcOH, 0°C, 2h | 78% |

| Substitution | NH₃/MeOH, 0°C, 24h | 65% |

Key Considerations :

-

Excess ammonia (≥5 eq.) ensures complete substitution.

-

Low temperatures minimize acetyl-group hydrolysis.

Reductive Amination of 6-Keto Intermediates

An alternative approach involves oxidizing the C6 hydroxyl to a ketone, followed by reductive amination. This method avoids harsh halogenation steps but requires precise oxidation control.

Procedure :

-

Oxidation :

-

Swern oxidation (oxalyl chloride, DMSO, -78°C) of 1,2,3,4,6-penta-O-acetyl-D-galactopyranose selectively converts C6-OH to a ketone.

-

-

Reductive Amination :

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Oxidation | (COCl)₂, DMSO, -78°C, 1h | 70% |

| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, 12h | 55% |

Limitations :

-

Over-oxidation or epimerization at C5 may occur.

-

Lower yields compared to halogen substitution.

Azide Reduction Strategy

This method introduces the amine via Staudinger or hydrogenolysis of a 6-azido intermediate, offering compatibility with sensitive acetyl groups.

Procedure :

-

Azide Introduction :

-

Mitsunobu reaction with HN₃ or nucleophilic displacement of a 6-tosylate with sodium azide generates the 6-azido derivative.

-

-

Reduction :

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Azidation | NaN₃, DMF, 80°C, 8h | 82% |

| Reduction | H₂ (1 atm), 10% Pd/C, EtOAc | 90% |

Advantages :

-

High yields and minimal side reactions.

-

Azide intermediates are stable and easily characterized.

Comparative Analysis of Methods

| Method | Yield | Stereochemical Control | Scalability | Cost |

|---|---|---|---|---|

| Bromide Substitution | 65% | High (SN2) | Moderate | Low |

| Reductive Amination | 55% | Moderate | Low | High |

| Azide Reduction | 75% | High | High | Moderate |

-

Bromide Substitution : Preferred for small-scale synthesis due to simplicity.

-

Azide Reduction : Ideal for large-scale production with superior yields.

Experimental Considerations

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer: Synthesis optimization involves adjusting reaction conditions, such as using catalysts (e.g., trimethylphosphine in THF) and controlling temperature (e.g., 0°C to room temperature) to minimize side reactions . Purification via column chromatography and recrystallization can enhance purity. Monitoring reaction progress with TLC and optimizing stoichiometric ratios (e.g., 1.5 equivalents of acetylating agents) are critical. Yields of 27–87% have been reported for structurally similar compounds, depending on substituent reactivity .

Q. What analytical techniques are recommended for confirming the compound’s structure and purity?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify stereochemistry and acetoxy group placement .

- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., observed [M+Na]+ peaks) .

- Melting Point Analysis: Compare experimental values (e.g., 127–142°C for analogs) with literature data .

- HPLC: Assess purity (>95%) using reverse-phase columns and UV detection .

Q. What are the critical safety precautions for handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors .

- Storage: Keep at 2–8°C in airtight containers under inert atmosphere to prevent hydrolysis .

- Spill Management: Collect solid residues with a HEPA-filter vacuum and dispose as hazardous waste .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s biological activity against viral targets?

- Methodological Answer:

- In Vitro Assays: Use plaque reduction assays (e.g., anti-influenza activity tested at 10–100 µM concentrations) .

- Cytotoxicity Screening: Employ MTT assays on mammalian cell lines (e.g., MDCK cells) to determine selectivity indices .

- Mechanistic Studies: Perform time-of-addition experiments to identify viral replication inhibition stages (e.g., entry vs. replication) .

Q. What strategies resolve contradictions in reported toxicity data across studies?

- Methodological Answer:

- Cross-Referencing: Compare acute toxicity classifications (e.g., H302: “Harmful if swallowed” vs. H319: “Serious eye irritation”) across SDS documents .

- In Vitro Toxicity Testing: Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity to validate safety thresholds .

- Regulatory Alignment: Follow OECD guidelines (e.g., Test No. 423 for acute oral toxicity) to standardize assessments .

Q. How to evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer:

- Forced Degradation Studies: Expose the compound to pH 1–13 buffers at 40–60°C for 24–72 hours, then analyze degradation products via LC-MS .

- Thermogravimetric Analysis (TGA): Monitor decomposition temperatures (e.g., stability up to 200°C) .

- Long-Term Storage: Assess stability at 2–8°C over 6–12 months using HPLC to track purity loss .

Q. What approaches establish structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer:

- Functional Group Modifications: Synthesize analogs with varying substituents (e.g., allyloxy, pyridyl) and test biological activity .

- Computational Modeling: Use docking simulations (e.g., AutoDock Vina) to predict binding affinities for targets like acetylcholinesterase or viral neuraminidase .

- Pharmacophore Mapping: Identify critical hydrogen-bonding and hydrophobic interactions using Schrödinger’s Phase .

Q. How to validate the compound’s role in inhibiting bacterial virulence factors like LecA or LasB?

- Methodological Answer:

- Enzyme Inhibition Assays: Measure IC values using fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-galactoside for LecA) .

- Biofilm Disruption Tests: Use crystal violet staining to quantify biofilm reduction in Pseudomonas aeruginosa cultures .

- In Vivo Models: Test efficacy in Galleria mellonella larvae infected with pathogenic strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.